3-bromo-N-(2,2,2-trifluoroethyl)aniline

Descripción general

Descripción

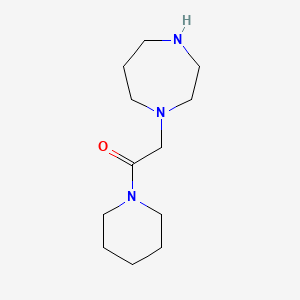

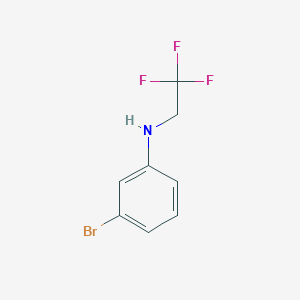

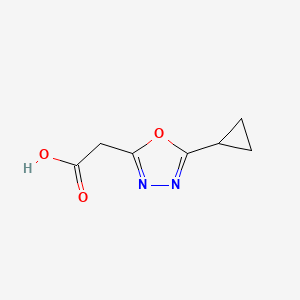

3-bromo-N-(2,2,2-trifluoroethyl)aniline is a chemical compound with the CAS Number: 1021116-42-6 . It has a molecular weight of 254.05 and is typically stored at 4°C . The compound is in liquid form .

Molecular Structure Analysis

The InChI code for 3-bromo-N-(2,2,2-trifluoroethyl)aniline is1S/C8H7BrF3N/c9-6-2-1-3-7(4-6)13-5-8(10,11)12/h1-4,13H,5H2 . This code provides a unique representation of the molecule’s structure. Chemical Reactions Analysis

An iron porphyrin-catalyzed N-trifluoroethylation of anilines has been developed with 2,2,2-trifluoroethylamine hydrochloride as the fluorine source . This one-pot N–H insertion reaction is conducted via cascade diazotization/N-trifluoroethylation reactions .Physical And Chemical Properties Analysis

3-bromo-N-(2,2,2-trifluoroethyl)aniline is a liquid . It is stored at a temperature of 4°C .Aplicaciones Científicas De Investigación

Chemical Synthesis

“3-bromo-N-(2,2,2-trifluoroethyl)aniline” is used as a precursor in the synthesis of various organobromine compounds . Organobromine compounds are widely used in chemical synthesis due to their reactivity and versatility.

Molecular Structure Analysis

The molecular structures of “3-bromo-N-(2,2,2-trifluoroethyl)aniline” have been optimized using both Density Functional Theory (DFT) and Hartree-Fock (HF) methods . These methods provide valuable insights into the structural properties of the molecule.

Spectral Analysis

The compound’s UV-visible spectrum has been calculated using the time-dependent density functional theory (TD-DFT) approach . This analysis provides information about the compound’s electronic structure, including the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO).

Molecular Docking Studies

“3-bromo-N-(2,2,2-trifluoroethyl)aniline” has been studied for its potential as a bromodomain inhibitor . Bromodomains are protein domains that recognize methylated lysine residues on histone tails, which is a key factor in the regulation of gene expression.

Physicochemical Studies

Physicochemical studies of “3-bromo-N-(2,2,2-trifluoroethyl)aniline” have been conducted to understand its properties in different solvents . These studies include calculations of the molecular electrostatic potential (MEP), electronic localization function, and Fukui functions.

Thermodynamic Studies

The thermodynamic functions of “3-bromo-N-(2,2,2-trifluoroethyl)aniline” have been reported using spectroscopic data . These studies reveal the correlations between these functions and temperature, providing insights into the compound’s stability under different conditions.

Safety and Hazards

The compound has been assigned the GHS07 pictogram, and the signal word is "Warning" . Hazard statements include H302, H312, H315, H319, H332, and H335 . These codes correspond to specific hazards associated with the compound, such as harmful if swallowed (H302), harmful in contact with skin (H312), causes skin irritation (H315), causes serious eye irritation (H319), harmful if inhaled (H332), and may cause respiratory irritation (H335).

Mecanismo De Acción

Target of Action

This compound is often used as an intermediate in pharmaceutical research , suggesting it may interact with a variety of biological targets.

Mode of Action

As an intermediate in pharmaceutical research , it’s likely that its mode of action depends on the specific context in which it is used.

Result of Action

As an intermediate in pharmaceutical research , its effects likely depend on the specific context in which it is used.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other molecules can impact how 3-bromo-N-(2,2,2-trifluoroethyl)aniline interacts with its targets and exerts its effects .

Propiedades

IUPAC Name |

3-bromo-N-(2,2,2-trifluoroethyl)aniline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7BrF3N/c9-6-2-1-3-7(4-6)13-5-8(10,11)12/h1-4,13H,5H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WJBNMALBHZQVDS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Br)NCC(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7BrF3N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.05 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-bromo-N-(2,2,2-trifluoroethyl)aniline | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-Benzylimidazo[1,5-a]pyridine-1-carboxylic acid](/img/structure/B3033360.png)

![2-[5-(3-Chlorophenyl)-1,3,4-oxadiazol-2-yl]acetic acid](/img/structure/B3033365.png)

![1-Bromo-3-cyclopropylimidazo[1,5-a]pyridine](/img/structure/B3033368.png)

![3-[5-(Aminomethyl)-1,2,4-oxadiazol-3-yl]phenol](/img/structure/B3033369.png)

![2-[1-(3-chlorophenyl)-N-(2-methylphenyl)formamido]acetic acid](/img/structure/B3033370.png)

![1-[5-(4-chlorophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]piperazine](/img/structure/B3033371.png)

![2-[(3,4-Difluorophenyl)amino]nicotinic acid](/img/structure/B3033377.png)